
Ethyl 4-bromo-2-(ethoxyimino)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-2-(ethoxyimino)-3-oxobutanoate is an organic compound with a complex structure that includes bromine, ethoxyimino, and oxobutanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-(ethoxyimino)-3-oxobutanoate typically involves multiple stepsThe reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-(ethoxyimino)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: The bromine atom in the compound can be replaced by other atoms or groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more highly oxidized derivative, while substitution could produce a variety of new compounds with different functional groups .
Scientific Research Applications
Ethyl 4-bromo-2-(ethoxyimino)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-bromo-2-(ethoxyimino)-3-oxobutanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 4-bromo-2-(ethoxyimino)-3-oxobutanoate include other brominated and ethoxyimino derivatives. Examples include:
- Ethyl 4-bromo-3-oxobutanoate
- Ethyl 2-(ethoxyimino)-3-oxobutanoate
Uniqueness
This uniqueness makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
60845-78-5 |
|---|---|
Molecular Formula |
C8H12BrNO4 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
ethyl 4-bromo-2-ethoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C8H12BrNO4/c1-3-13-8(12)7(6(11)5-9)10-14-4-2/h3-5H2,1-2H3 |
InChI Key |
YTBPMKRXOFBSIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NOCC)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


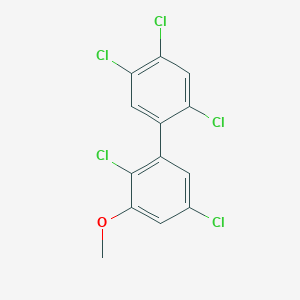
![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)
![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)
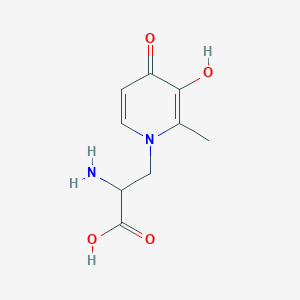

![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)
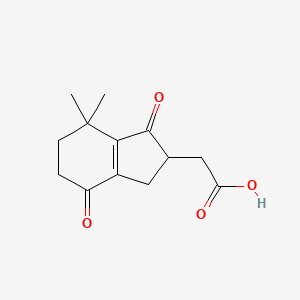
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)
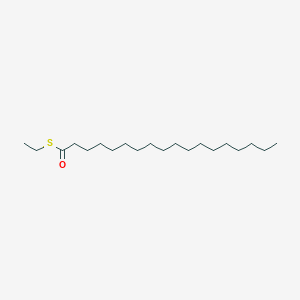
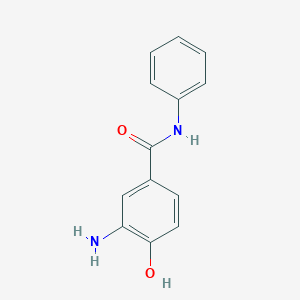
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
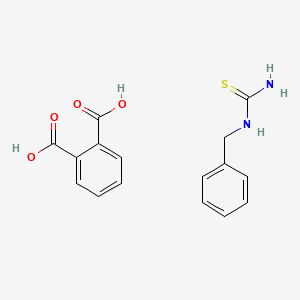
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)
